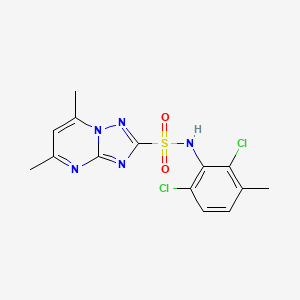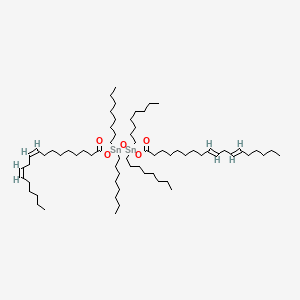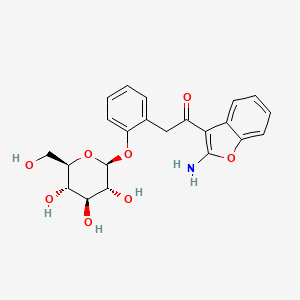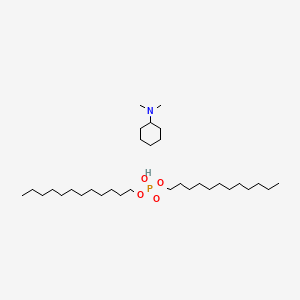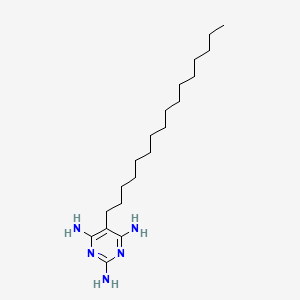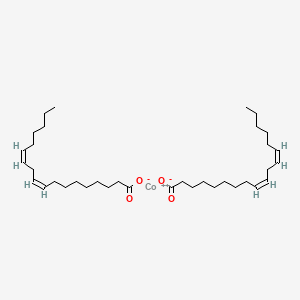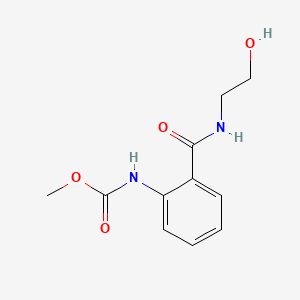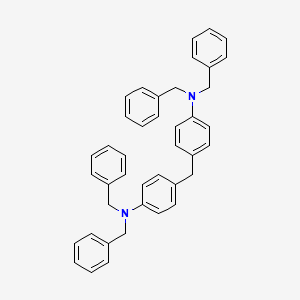
N,N'-(Methylenedi-4,1-phenylene)bis(dibenzylamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine): is an organic compound with the molecular formula C41H38N2. It is a derivative of dibenzylamine and is characterized by the presence of a methylene bridge connecting two phenylene groups, each substituted with a dibenzylamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) typically involves the reaction of benzylamine derivatives with formaldehyde in the presence of a catalyst. The reaction proceeds through the formation of a methylene bridge, linking the phenylene groups. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually sufficient.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Solvents: Organic solvents like toluene or ethanol can be employed to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) follows similar synthetic routes but with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenylene rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are frequently employed.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or nitrated phenylene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers .
Biology and Medicine: In biological research, this compound is investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules .
Industry: The compound finds applications in the production of advanced materials, including polymers and resins. It is also used in the formulation of specialty chemicals and additives .
Mecanismo De Acción
The mechanism by which N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) exerts its effects involves its interaction with various molecular targets. The methylene bridge and dibenzylamine moieties allow it to form stable complexes with metal ions, making it useful in coordination chemistry. Additionally, its ability to undergo electrophilic substitution reactions enables it to modify biological macromolecules, potentially affecting their function .
Comparación Con Compuestos Similares
- N,N’-(Methylenedi-4,1-phenylene)bis(N-benzylformamide)
- N,N’-(Methylenedi-4,1-phenylene)bis(stearamide)
- N,N’-(Methylenedi-4,1-phenylene)bis(3-methyl-1-piperidinecarboxamide)
Uniqueness: N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) is unique due to its specific structural features, including the methylene bridge and dibenzylamine moieties.
Propiedades
Número CAS |
69595-64-8 |
|---|---|
Fórmula molecular |
C41H38N2 |
Peso molecular |
558.8 g/mol |
Nombre IUPAC |
N,N-dibenzyl-4-[[4-(dibenzylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C41H38N2/c1-5-13-36(14-6-1)30-42(31-37-15-7-2-8-16-37)40-25-21-34(22-26-40)29-35-23-27-41(28-24-35)43(32-38-17-9-3-10-18-38)33-39-19-11-4-12-20-39/h1-28H,29-33H2 |
Clave InChI |
KXHTVRFSFOPBFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)CC4=CC=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



